2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile
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Overview
Description
2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C8H5F3N2S. It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)benzonitrile
- 2-Amino-6-fluorobenzonitrile
- 2-Amino-6-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile
Uniqueness
2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3N2S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 |
InChI Key |
VSESFVXQDYGDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C#N)N |
Origin of Product |
United States |
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